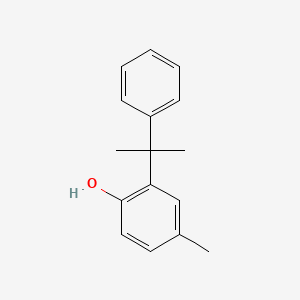
2-Cumyl-4-methylphenol
Cat. No. B8656125
Key on ui cas rn:
2675-76-5
M. Wt: 226.31 g/mol
InChI Key: XNOWTXSDOVXNMA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US03983292
Procedure details


Two hundreds and sixteen grams of paracresol is placed in a 500 ml. four-necked flask equipped with a stirrer, a thermometer, a reflux condenser and a dropping funnel. 4 g. of sulfuric acid is added therein and 236 g. of α-methyl styrene is dropped gradually at 60°C. with stirring. The dropping speed is adjusted to complete dropping in about 20 hours. Thus, 2-(α, α-dimethylbenzyl)-4-methylphenol is obtained. The resulting material is dissolved in 500 ml. of xylene and water is azeotropically removed with dropping an aqueous solution containing 80 g. of caustic sodium. The solution is transferred to an autoclave having a capacity of 1000 ml., and treated by the same way as in Example 9, to yield about 300 g. of 3-(α, α-dimethylbenzyl)-5-methylsalicylic acid. By same treatments as in each Example, 900 ml. of a composition containing 100 g. of 3-(α, α-dimethylbenzyl)-5-methylsalicylic acid zinc, 20 g. of styrene-butadiene copolymer, 15 g. of acrylamide-methylol acrylamide copolymer, 0.3 g. of a sulfonic acid salt type surface active agent and water is prepared. About 5~15 g. of the composition is applied to 1m2 of the surface of a sheet and dried to form the support of a dyestuff acceptor.



Identifiers


|
REACTION_CXSMILES
|
[CH:1]1[C:6]([OH:7])=[CH:5][CH:4]=[C:3]([CH3:8])[CH:2]=1.S(=O)(=O)(O)O.[CH3:14][C:15]([C:17]1[CH:22]=[CH:21][CH:20]=[CH:19][CH:18]=1)=[CH2:16]>>[CH3:14][C:15]([C:1]1[CH:2]=[C:3]([CH3:8])[CH:4]=[CH:5][C:6]=1[OH:7])([CH3:16])[C:17]1[CH:22]=[CH:21][CH:20]=[CH:19][CH:18]=1
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C1=CC(=CC=C1O)C
|
Step Two
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
S(O)(O)(=O)=O
|
Step Three
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
CC(=C)C1=CC=CC=C1
|
Conditions


Stirring
|
Type
|
CUSTOM
|
|
Details
|
with stirring
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
four-necked flask equipped with a stirrer
|
Outcomes


Product
Details
Reaction Time |
20 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
CC(C1=CC=CC=C1)(C)C1=C(C=CC(=C1)C)O
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
